![molecular formula C26H22N2O2 B3016645 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 477543-06-9](/img/structure/B3016645.png)
2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. The presence of the naphthalene moiety suggests potential aromatic interactions and the dimethoxyphenyl group could contribute to the compound's electronic properties and solubility.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring followed by the introduction of various substituents. In the context of similar compounds, the synthesis of regioselectively fluorinated 1-(naphthalen-2-ylmethyl)imidazoles has been achieved starting from corresponding methanols, which were obtained by reduction of naphthaldehydes or naphthoates . The synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, a related compound, was performed through the reaction of amino-sulfanylbenzimidazole with a naphthylsulfonyloxy benzaldehyde . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole unit and its substituents, which can influence the molecule's stacking and binding properties. For instance, a related compound, 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole, exhibits a planar benzimidazole unit and naphthalene ring system, with a significant dihedral angle between them . This structural feature is likely to be present in the compound of interest, affecting its intermolecular interactions and potential biological activity.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including oxidative coupling and electron-transfer reduction. For example, naphthalene-1,8-diylbis(diphenylmethylium) has been used as an oxidant for the synthesis of benzidines through oxidative self-coupling of anilines . The reactivity of the compound could be explored in similar oxidative processes or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like naphthalene and dimethoxyphenyl groups can affect the compound's solubility, photoluminescence, and electronic properties. For instance, the photoluminescence of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole was enhanced when anchored to superparamagnetic nanoparticles . The compound under analysis may exhibit similar behavior, with potential applications in materials science and as a fluorescent probe.
Scientific Research Applications
Anticancer Activity
A significant application of compounds related to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is in the field of anticancer research. For instance, novel hybrid compounds between aza-brazilin and imidazole, prepared from 3-(3,4-dimethoxyphenyl)propanoic acid, demonstrated potent cytotoxic activities against various human tumor cell lines, surpassing the effectiveness of cisplatin in some cases (Xuequan Wang, Yan Li, Xiaodong Yang, & Hongbing Zhang, 2015). Similarly, a series of trimethoxyphenyl-derived chalcone-benzimidazolium salts were synthesized and screened for their in vitro anticancer properties against different human tumor cell lines, revealing the importance of the benzimidazole ring and naphthylmethyl substituent in cytotoxic activity (Junli Yang et al., 2019).
Photochemical Studies
The photooxidation of dimethylnaphthalenes, a process related to the chemical structure of the subject compound, has been studied in various environments. For example, research on photooxidation in an aqueous environment in the presence and absence of oil highlighted the impact of different reaction conditions and the structure of the substrate (L. Sydnes, S. Hansen, & I. C. Burkow, 1985).
Fluorescent Properties
Compounds with structural similarities have been investigated for their photophysical properties. For instance, fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives showed absorption in the ultraviolet region and emission in the blue region, indicating potential applications in fluorescence-based technologies (Vikas Padalkar et al., 2015).
Liquid Crystal Behavior
The synthesis and study of novel non-symmetric liquid crystal dimers related to the compound have provided insights into the liquid-crystal behavior and the effects of molecular structure on mesomorphic properties (A. Tavares et al., 2016).
Green Synthesis Applications
In the context of environmentally friendly synthesis methods, benzimidazoles, which are structurally related to the compound of interest, have been synthesized using ionic liquids, showcasing the potential of green chemistry in the synthesis of complex organic compounds (M. Nikpassand & Dornaz Pirdelzendeh, 2016).
Coordination Polymers and Sensing Properties
The assembly of imidazole-containing ligands with naphthalene derivatives and transition metal salts has led to the creation of new coordination polymers with interesting sorption and photoluminescence properties, suggesting applications in sensing and materials science (Ye Deng et al., 2017).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-29-24-15-14-19(16-25(24)30-2)26-27-22-12-5-6-13-23(22)28(26)17-20-10-7-9-18-8-3-4-11-21(18)20/h3-16H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOQCLXGNQIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

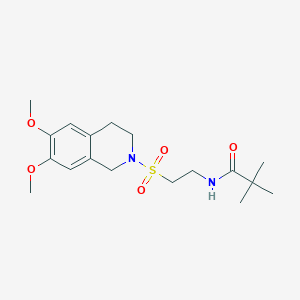

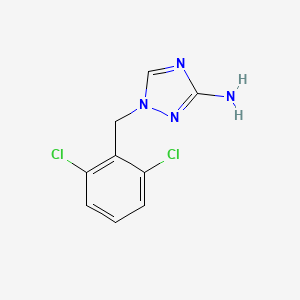
![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)
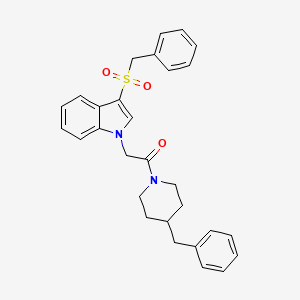

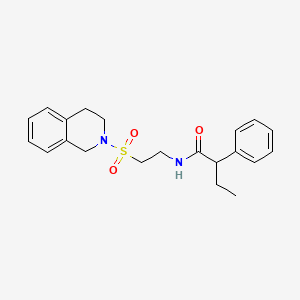
![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)
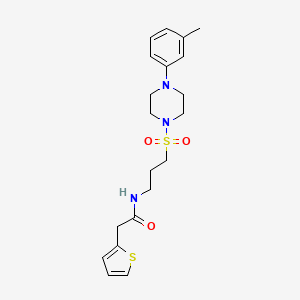
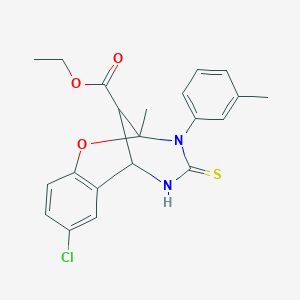
![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)